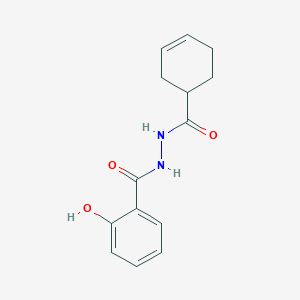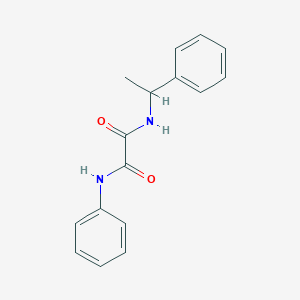![molecular formula C40H26N4O7 B5136401 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide](/img/structure/B5136401.png)
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C39H26N4O6. This compound is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the nitration of benzoyl compounds, followed by amide formation and subsequent coupling reactions to introduce the anthracene and phenyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve large-scale nitration and coupling processes, utilizing advanced equipment to maintain reaction efficiency and safety.
Analyse Chemischer Reaktionen
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen gas, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target proteins and affecting cellular pathways. The compound’s structure allows it to bind to specific sites on macromolecules, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide can be compared with other nitrobenzoyl and anthracene derivatives. Similar compounds include:
- 4-nitro-N-(2-(4-nitrobenzoyl)amino)phenyl)benzamide
- 3-nitro-N-(4-(3-nitrobenzoyl)amino)phenyl)benzamide
- 2-nitro-N-(3-(2-nitrobenzoyl)amino)phenyl)benzamide These compounds share structural similarities but differ in the position and number of nitro groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and potential applications.
Eigenschaften
IUPAC Name |
2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N4O7/c45-37-29-9-1-5-13-33(29)40(34-14-6-2-10-30(34)37,25-17-21-27(22-18-25)41-38(46)31-11-3-7-15-35(31)43(48)49)26-19-23-28(24-20-26)42-39(47)32-12-4-8-16-36(32)44(50)51/h1-24H,(H,41,46)(H,42,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPUUQAYQWXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5136319.png)
![1-Butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5136333.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)


![5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine](/img/structure/B5136385.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
